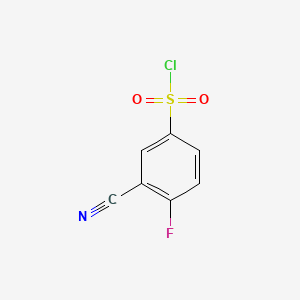

3-Cyano-4-fluorobenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-4-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO2S/c8-13(11,12)6-1-2-7(9)5(3-6)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVZADPGGPBAAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381186 | |

| Record name | 3-cyano-4-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-23-1 | |

| Record name | 3-Cyano-4-fluorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-cyano-4-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyano-4-fluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Cyano-4-fluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, synthesis, and key applications of 3-Cyano-4-fluorobenzenesulfonyl chloride. It is designed to be a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

Core Physical Properties

This compound is a white to tan powder at room temperature.[1] It is a versatile chemical intermediate, particularly noted for its role in the synthesis of various pharmaceutical compounds.[1] The physical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClFNO₂S | [1] |

| Molecular Weight | 219.62 g/mol | [1] |

| Melting Point | 67-70 °C | [1][2] |

| Boiling Point | 332.8 °C at 760 mmHg | [3] |

| Density | 1.61 g/cm³ | |

| Appearance | White to tan powder | [1] |

| CAS Number | 351003-23-1 | [1] |

Solubility: This compound is soluble in many organic solvents such as dichloromethane, ethyl acetate, and acetone.[4] However, it has limited solubility in water and is known to react violently with it, likely hydrolyzing to the corresponding sulfonic acid.[1]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination (Distillation Method)

The boiling point is determined by distillation at atmospheric pressure.

Procedure:

-

A small quantity (e.g., 5-10 mL) of the compound is placed in a round-bottom flask.

-

A distillation apparatus is assembled with a condenser and a collection flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

Density Determination (Displacement Method)

The density of this solid compound can be determined by the liquid displacement method.

Procedure:

-

A known mass of this compound is accurately weighed.

-

A graduated cylinder is filled with a known volume of a liquid in which the compound is insoluble and does not react (e.g., a saturated hydrocarbon).

-

The weighed solid is carefully added to the graduated cylinder, and the new volume is recorded.

-

The volume of the solid is the difference between the initial and final volume readings.

-

The density is calculated by dividing the mass of the solid by its volume.

Synthetic Applications and Signaling Pathways

This compound is a key building block in organic synthesis, particularly in the creation of sulfonamide-containing pharmaceuticals.[1][5] One of the most notable applications is in the synthesis of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[6][7]

Synthesis of Celecoxib

The synthesis of Celecoxib from this compound involves the formation of a sulfonamide linkage through reaction with an appropriate amine. This reaction is a cornerstone of its utility in drug development.

Caption: Synthesis of Celecoxib from key intermediates.

Cyclooxygenase-2 (COX-2) Signaling Pathway

Celecoxib, synthesized using this compound, exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. This enzyme is crucial in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Caption: Inhibition of the COX-2 pathway by Celecoxib.

Logical Relationship: The Hinsberg Reaction

The synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines is a classic reaction in organic chemistry known as the Hinsberg reaction.[8] This reaction is fundamental to the utility of this compound in creating compounds like Celecoxib. The general principle of this reaction provides a logical framework for understanding its reactivity.

Caption: General principle of the Hinsberg reaction.

References

- 1. Buy this compound | 351003-23-1 [smolecule.com]

- 2. 3-氰基-4-氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. CAS 351003-23-1: this compound [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. zenodo.org [zenodo.org]

- 8. Hinsberg reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-Cyano-4-fluorobenzenesulfonyl Chloride (CAS: 351003-23-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyano-4-fluorobenzenesulfonyl chloride is a versatile trifunctional reagent increasingly utilized as a key building block in the synthesis of complex organic molecules. Its unique combination of a sulfonyl chloride, a nitrile, and a fluoro group on a benzene ring offers a rich platform for diverse chemical transformations. This technical guide provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, and its significant applications in medicinal chemistry, particularly in the development of kinase inhibitors targeting critical signaling pathways. Detailed experimental workflows and spectroscopic data are presented to support its practical application in research and drug discovery.

Chemical and Physical Properties

This compound is a white to tan powder at room temperature.[1] Its key physical and chemical properties are summarized in the table below. The presence of the electron-withdrawing cyano and sulfonyl chloride groups, along with the fluorine atom, significantly influences the reactivity of the aromatic ring, making it a valuable intermediate in organic synthesis.[1]

| Property | Value | Reference |

| CAS Number | 351003-23-1 | [2] |

| Molecular Formula | C₇H₃ClFNO₂S | [3] |

| Molecular Weight | 219.62 g/mol | [3] |

| Appearance | White to tan powder | [1] |

| Melting Point | 67-70 °C | [2] |

| IUPAC Name | 3-cyano-4-fluorobenzene-1-sulfonyl chloride | [3] |

| InChI | 1S/C7H3ClFNO2S/c8-13(11,12)6-1-2-7(9)5(3-6)4-10/h1-3H | [3] |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)C#N)F | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be influenced by both proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹J-CF). The carbon of the cyano group (C≡N) will appear in the typical region for nitriles (around 115-120 ppm), and the carbons of the aromatic ring will be in the range of 110-150 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for its functional groups:

-

-SO₂Cl: Strong asymmetric and symmetric stretching vibrations around 1375 cm⁻¹ and 1185 cm⁻¹, respectively.

-

-C≡N: A sharp, medium-intensity stretching band around 2230 cm⁻¹.

-

C-F: A strong stretching vibration in the 1250-1000 cm⁻¹ region.

-

Aromatic C=C: Stretching bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (219.62 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak. Fragmentation patterns would likely involve the loss of the -SO₂Cl group or the chlorine atom.

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or a fume hood.

| Hazard Class | GHS Classification |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

Precautionary Measures:

-

Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.

-

Handling: Avoid inhalation of dust. Do not get in eyes, on skin, or on clothing. Handle in a fume hood.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from moisture, as it can react with water.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

Applications in Drug Discovery and Organic Synthesis

The trifunctional nature of this compound makes it a valuable building block for the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Synthesis of Sulfonamides

The sulfonyl chloride group is highly reactive towards nucleophiles, especially amines, leading to the formation of sulfonamides. This reaction is a cornerstone of medicinal chemistry for introducing the sulfonamide moiety, which is present in numerous drugs.

Experimental Workflow: General Sulfonamide Synthesis

Caption: General workflow for the synthesis of sulfonamides from an amine and this compound.

Synthesis of Diaryl Sulfones

The sulfonyl chloride can also be used in the synthesis of diaryl sulfones, which are important structural motifs in medicinal chemistry and materials science.[1]

Intermediate in Kinase Inhibitor Synthesis

Substituted benzenesulfonyl chlorides are key intermediates in the synthesis of various kinase inhibitors. The cyano and fluoro substituents on this particular reagent provide handles for further chemical modification and can influence the binding affinity and selectivity of the final drug molecule. While direct public evidence is limited, compounds with similar structures are used in the synthesis of inhibitors for pathways like the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway and Bruton's tyrosine kinase (BTK) pathway.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.

References

An In-Depth Technical Guide to 3-Cyano-4-fluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 3-Cyano-4-fluorobenzenesulfonyl chloride. This versatile reagent is a valuable building block in medicinal chemistry and materials science, primarily utilized for the introduction of the 3-cyano-4-fluorophenylsulfonyl moiety. This document includes a summary of its key physicochemical properties, a detailed experimental protocol for its synthesis via a Sandmeyer-type reaction, and a discussion of its characteristic reactions. The information presented is intended to support researchers and professionals in the effective application of this compound in drug discovery and development.

Molecular Structure and Properties

This compound is an aromatic sulfonyl chloride characterized by the presence of a cyano (-C≡N) and a fluorine (-F) substituent on the benzene ring. These functional groups significantly influence the molecule's reactivity, making the sulfonyl chloride group a potent electrophile for reactions with a wide range of nucleophiles.[1][2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃ClFNO₂S | [1] |

| Molecular Weight | 219.62 g/mol | [1] |

| CAS Number | 351003-23-1 | [1] |

| Appearance | White to tan powder or low-melting solid | [1][3] |

| Melting Point | 67-70 °C | [1][4] |

| Boiling Point | 332.8 ± 27.0 °C (Predicted) | [4] |

| Density | 1.61 ± 0.1 g/cm³ (Predicted) | [4] |

| InChI | InChI=1S/C7H3ClFNO2S/c8-13(11,12)6-1-2-7(9)5(3-6)4-10/h1-3H | [2] |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)C#N)F | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region, characteristic of a trisubstituted benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the sulfonyl chloride, cyano, and fluoro groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The carbon attached to the sulfonyl chloride group and the carbon of the cyano group will be significantly deshielded.

-

IR Spectroscopy: The infrared spectrum will exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. A sharp peak corresponding to the nitrile (C≡N) stretching vibration is also expected around 2230 cm⁻¹.[5]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1.[5]

Synthesis of this compound

The most common and effective method for the synthesis of arylsulfonyl chlorides is the Sandmeyer-type reaction, which involves the diazotization of an aniline precursor followed by sulfonylchlorination. The logical precursor for this compound is 5-amino-2-fluorobenzonitrile.

Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process: the formation of a diazonium salt from the corresponding aniline, followed by the introduction of the sulfonyl chloride group.

Experimental Protocol: Synthesis via Diazotization-Sulfonation

This protocol is adapted from established procedures for the synthesis of arylsulfonyl chlorides from anilines.

Materials:

-

5-Amino-2-fluorobenzonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Glacial Acetic Acid

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Cuprous Chloride (CuCl) or Copper(II) Chloride (CuCl₂)

-

Ice

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate (or other suitable drying agent)

Procedure:

-

Diazotization:

-

In a beaker suitable for efficient stirring, dissolve 5-amino-2-fluorobenzonitrile in a mixture of concentrated hydrochloric acid and glacial acetic acid.

-

Cool the mixture to between -10°C and -5°C in an ice-salt or dry ice-acetone bath.

-

Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed -5°C.

-

After the addition is complete, stir the mixture for an additional 45 minutes while maintaining the low temperature to ensure complete formation of the diazonium salt.

-

-

Preparation of the Sulfonylchlorination Reagent:

-

In a separate large beaker, saturate glacial acetic acid with sulfur dioxide gas by bubbling the gas through the liquid with stirring.

-

Add a catalytic amount of cuprous chloride (or copper(II) chloride, which will be reduced in situ by SO₂). Continue bubbling SO₂ until the solution becomes blue-green.

-

Cool this mixture in an ice bath.

-

-

Sulfonylchlorination:

-

Slowly add the cold diazonium salt suspension to the stirred sulfur dioxide solution. Foaming will occur, which can be controlled by the rate of addition and the use of a few drops of ether. Maintain the reaction temperature below 30°C.

-

-

Work-up and Purification:

-

Once the addition is complete, pour the reaction mixture into a large volume of ice water and stir until all the ice has melted.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane.

-

Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography.[4]

-

Reactivity and Applications

This compound is a highly reactive electrophile, with the sulfonyl chloride moiety being the primary site for nucleophilic attack.[2] This reactivity makes it an important building block in various synthetic applications.

Key Reactions

The primary reactions of this compound involve nucleophilic substitution at the sulfur atom.

-

Formation of Sulfonamides: Reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) readily yields the corresponding sulfonamides. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.[1][6]

-

Formation of Sulfonate Esters: Treatment with alcohols in the presence of a base affords sulfonate esters. These esters can serve as good leaving groups in subsequent nucleophilic substitution reactions.[7][8]

-

Friedel-Crafts Sulfonylation: In the presence of a Lewis acid catalyst, it can react with aromatic compounds to form diaryl sulfones.

-

Reduction: Reduction of the sulfonyl chloride group can lead to the corresponding sulfinic acid or thiol.

Applications in Drug Discovery and Materials Science

The unique combination of functional groups in this compound makes it a valuable intermediate in several fields:

-

Pharmaceutical Synthesis: It serves as a key intermediate for the synthesis of a variety of biologically active molecules, including enzyme inhibitors and receptor modulators. The sulfonamide linkage is a common pharmacophore in many drugs.[1]

-

Agrochemicals: The compound is utilized in the development of novel herbicides and pesticides.[1]

-

Materials Science: It is used in the synthesis of functional polymers and materials with specific electronic or physical properties.[1]

Safety and Handling

This compound is classified as a corrosive solid. It causes severe skin burns and eye damage. It is also harmful if swallowed and may react violently with water.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. The compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere.[2]

Conclusion

This compound is a synthetically versatile and valuable reagent for the introduction of the 3-cyano-4-fluorophenylsulfonyl group. Its predictable reactivity and the importance of the resulting sulfonamide and sulfonate ester functionalities underscore its utility in drug discovery, agrochemical research, and materials science. This guide provides essential information to facilitate its safe and effective use in a research and development setting.

References

- 1. Buy this compound | 351003-23-1 [smolecule.com]

- 2. This compound | 351003-23-1 [chemicalbook.com]

- 3. CAS 351003-23-1: this compound [cymitquimica.com]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Reactivity of 3-Cyano-4-fluorobenzenesulfonyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 3-cyano-4-fluorobenzenesulfonyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis. The document details the compound's electrophilic nature, which is enhanced by the presence of electron-withdrawing cyano and fluoro groups on the aromatic ring. It explores its reactions with various nucleophiles, including primary and secondary amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thioethers, respectively. This guide furnishes detailed experimental protocols, presents quantitative data from analogous reactions in structured tables for comparative analysis, and utilizes diagrams to illustrate reaction pathways and experimental workflows, serving as a vital resource for chemists engaged in synthetic and medicinal chemistry.

Introduction

This compound is a highly reactive aromatic sulfonyl chloride with the molecular formula C₇H₃ClFNO₂S.[1] Its significance in organic synthesis stems from the presence of two key reactive sites: the sulfonyl chloride group (-SO₂Cl) and the activated aromatic ring. The potent electron-withdrawing effects of the cyano (-CN) and fluoro (-F) substituents make the sulfur atom of the sulfonyl chloride group highly electrophilic and also activate the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ). This dual reactivity makes it a versatile building block for the synthesis of a wide array of complex organic molecules, particularly sulfonamide-based therapeutic agents.[2] Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[2] This guide will delve into the core principles governing the reactivity of this compound with common nucleophiles and provide practical experimental guidance.

General Principles of Reactivity

The reactivity of this compound is primarily dictated by the electrophilicity of the sulfonyl group and the electronic properties of the aromatic ring.

Nucleophilic Attack at the Sulfonyl Group

The sulfur atom in the sulfonyl chloride moiety is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the substituted aromatic ring. This makes it a prime target for nucleophilic attack. The general mechanism involves the nucleophile attacking the sulfur atom, leading to the displacement of the chloride ion, which is a good leaving group.

The presence of the electron-withdrawing cyano and fluoro groups on the benzene ring further enhances the electrophilicity of the sulfur atom, making this compound more reactive than unsubstituted benzenesulfonyl chloride.[3][4][5]

Nucleophilic Aromatic Substitution (SNAᵣ)

The fluorine atom on the aromatic ring can be susceptible to nucleophilic aromatic substitution. The cyano group, being a strong electron-withdrawing group, activates the ring for such reactions. Nucleophilic attack can occur at the carbon atom bearing the fluorine, leading to its displacement. This reactivity pathway allows for the introduction of a second nucleophile onto the aromatic ring, further increasing the molecular diversity achievable from this starting material.

Reactions with Nucleophiles

Reaction with Amines (Formation of Sulfonamides)

The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of N-substituted sulfonamides. This reaction, often referred to as the Hinsberg test in a qualitative context, is highly efficient.[6][7]

-

Primary Amines: React with the sulfonyl chloride to form N-alkyl/aryl-3-cyano-4-fluorobenzenesulfonamides. The resulting sulfonamide still possesses an acidic proton on the nitrogen atom, rendering it soluble in aqueous alkali.

-

Secondary Amines: React to form N,N-dialkyl/diaryl-3-cyano-4-fluorobenzenesulfonamides. These sulfonamides lack an acidic proton on the nitrogen and are therefore insoluble in aqueous alkali.

-

Tertiary Amines: Do not typically form stable sulfonamides but can act as catalysts, promoting the hydrolysis of the sulfonyl chloride.

The reaction is generally carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed as a byproduct.[2]

Table 1: Representative Yields for the Reaction of Substituted Arylsulfonyl Chlorides with Amines (Analogous Reactions)

| Arylsulfonyl Chloride | Amine | Base | Solvent | Yield (%) | Reference |

| Benzenesulfonyl chloride | Aniline | Pyridine | - | ~100% | [2] |

| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | - | Quantitative | [2] |

| Benzenesulfonyl chloride | Aniline | Triethylamine | THF | 86% | [2] |

| 2-Nitrobenzenesulfonyl chloride | Ammonia | Dichloromethane | - | - | [8] |

| 4-Chlorobenzenesulfonyl chloride | Various amines | - | - | Moderate to Good | [9] |

Reaction with Alcohols (Formation of Sulfonate Esters)

Alcohols react with this compound in the presence of a base, typically pyridine, to form sulfonate esters.[10][11] These esters are excellent leaving groups in subsequent nucleophilic substitution reactions, making this transformation a valuable tool for alcohol activation.[10][11]

Table 2: Representative Yields for the Formation of Sulfonate Esters from Arylsulfonyl Chlorides and Alcohols (Analogous Reactions)

| Arylsulfonyl Chloride | Alcohol | Base | Solvent | Yield (%) | Reference |

| p-Toluenesulfonyl chloride | Various alcohols | Pyridine | - | High | [12] |

| Methanesulfonyl chloride | Various alcohols | Triethylamine | - | High | [12] |

| Aryl sulfonyl chlorides | Various alcohols | Me₂N(CH₂)nNMe₂ | - | Good | [12] |

Reaction with Thiols (Formation of Thioethers)

While the direct reaction of thiols with sulfonyl chlorides is not the most common method for thioether synthesis, recent methodologies have been developed that utilize sulfonyl chlorides as a sulfur source. These methods often involve a reduction step, for example, using triphenylphosphine, to generate a species that can then react with an aryl or alkyl partner.[1][13][14][15]

Table 3: Representative Methods for the Synthesis of Thioethers from Arylsulfonyl Chlorides (Analogous Reactions)

| Arylsulfonyl Chloride | Coupling Partner | Reagents | Yield (%) | Reference |

| Various arylsulfonyl chlorides | Electron-rich (hetero)arenes | Triphenylphosphine | Good | [13] |

| Various arylsulfonyl chlorides | Aryl boronic acids | CuI, PPh₃ | Moderate to Good | [1] |

| Various arylsulfonyl chlorides | Activated alcohols/carboxylic acids | Phosphine | Good | [14] |

Experimental Protocols

The following are detailed, representative protocols for the reaction of this compound with various nucleophiles. These are based on established procedures for analogous compounds.[2][12]

General Procedure for the Synthesis of N-substituted-3-cyano-4-fluorobenzenesulfonamides

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, diethylamine)

-

Pyridine or Triethylamine (dried)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve the amine (1.1 eq) and pyridine or triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Add the amine solution dropwise to the cooled solution of the sulfonyl chloride over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired sulfonamide.

General Procedure for the Synthesis of 3-Cyano-4-fluorophenyl Sulfonate Esters

Materials:

-

This compound

-

Alcohol (e.g., ethanol, phenol)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C.

-

Add this compound (1.1 eq) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane or ethyl acetate (3 x).

-

Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the pure sulfonate ester.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General reaction pathways of this compound with various nucleophiles.

Caption: A typical experimental workflow for the reaction of this compound.

Conclusion

This compound is a highly versatile and reactive building block in modern organic synthesis. Its enhanced electrophilicity at the sulfonyl group, coupled with the potential for nucleophilic aromatic substitution, provides medicinal and agricultural chemists with a powerful tool for the synthesis of diverse and complex molecules. The reliable formation of sulfonamides and sulfonate esters under mild conditions underscores its utility. This guide has provided a foundational understanding of its reactivity, supported by practical experimental protocols and comparative data, to aid researchers in leveraging the full synthetic potential of this important intermediate. Further research into the kinetics and substrate scope of its reactions will undoubtedly continue to expand its applications in the development of novel chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. cbijournal.com [cbijournal.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reaction with arylsulphonyl chloride, Benzenesulphonvl chloride \left(\ma.. [askfilo.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. U-M Library Search [search.lib.umich.edu]

- 10. periodicchemistry.com [periodicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 13. [PDF] Synthesis of di(hetero)aryl sulfides by directly using arylsulfonyl chlorides as a sulfur source. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Spectral Data Analysis of 3-Cyano-4-fluorobenzenesulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-4-fluorobenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride, a class of compounds widely utilized as reactive intermediates in organic synthesis. With the molecular formula C₇H₃ClFNO₂S and a molecular weight of 219.62 g/mol , its distinct combination of a sulfonyl chloride, a cyano group, and a fluorine atom makes it a valuable building block in the development of novel pharmaceutical and agrochemical agents.[1] The sulfonyl chloride moiety acts as a potent electrophile, readily reacting with nucleophiles to form sulfonamides, sulfonate esters, and other derivatives, while the cyano and fluoro substituents significantly influence the molecule's reactivity, lipophilicity, and metabolic stability.

Accurate structural elucidation and purity assessment are critical for its effective use. This technical guide provides a summary of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for data acquisition are also presented to aid researchers in their analytical workflows.

Spectral Data Summary

The following tables summarize the predicted and typical spectral data for this compound. This data is based on the analysis of its functional groups and comparison with structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

(Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.25 - 8.15 | Doublet of Doublets (dd) | J(H,H) ≈ 8.5, J(H,F) ≈ 4.5 | H-2 |

| ~ 8.10 - 8.00 | Multiplet (m) | - | H-6 |

| ~ 7.50 - 7.40 | Triplet (t) | J(H,H) ≈ 8.5 | H-5 |

Table 2: Predicted ¹³C NMR Spectral Data

(Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 (d, J(C,F) ≈ 260 Hz) | C-4 |

| ~ 140 | C-1 |

| ~ 135 | C-6 |

| ~ 132 | C-2 |

| ~ 118 (d, J(C,F) ≈ 20 Hz) | C-5 |

| ~ 115 | -CN |

| ~ 110 (d, J(C,F) ≈ 25 Hz) | C-3 |

Table 3: Predicted ¹⁹F NMR Spectral Data

(Solvent: CDCl₃, Reference: CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -100 to -115 | Multiplet | Ar-F |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2230 | Medium-Strong | C≡N Stretch |

| ~ 1600, 1480 | Medium | Aromatic C=C Stretch |

| ~ 1380 | Strong | S=O Asymmetric Stretch |

| ~ 1180 | Strong | S=O Symmetric Stretch |

| ~ 1250 | Strong | C-F Stretch |

| ~ 850 - 550 | Strong | S-Cl Stretch, C-Cl Stretch region |

Table 5: Predicted Mass Spectrometry Data

(Method: Electron Ionization, EI)

| m/z | Assignment |

| 219/221 | [M]⁺˙ (Molecular ion, ³⁵Cl/³⁷Cl isotopes) |

| 184 | [M - Cl]⁺ |

| 120 | [M - SO₂Cl]⁺ |

| 95 | [C₆H₄F]⁺ |

Experimental Workflow Visualization

The logical flow for the comprehensive spectral analysis of this compound is outlined below. This process ensures that complementary data from different analytical techniques are acquired for robust structural confirmation.

Caption: Workflow for spectral data acquisition and analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton, carbon, and fluorine environments in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Ensure the CDCl₃ contains tetramethylsilane (TMS, 0.03% v/v) as an internal reference for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference such as CFCl₃ may be used if not referencing internally.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 2 seconds, and 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the carbon channel.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of ~220 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Process the data similarly to the ¹H spectrum, referencing the residual solvent peak or TMS.

-

-

¹⁹F NMR Acquisition:

-

Switch the probe to the fluorine channel.

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: wide spectral width (~200 ppm), relaxation delay of 2 seconds.[2]

-

Process the data and reference the spectrum appropriately (e.g., to external CFCl₃ at 0.0 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum.

-

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Identify and label the characteristic peaks.[3][4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to support its structural identity.

Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

Procedure (Direct Insertion Probe):

-

Sample Preparation: Place a minute amount of the sample into a capillary tube.

-

Instrument Setup: Set the ion source temperature (e.g., 200-250°C) and the electron energy (typically 70 eV for EI).

-

Data Acquisition:

-

Insert the probe into the vacuum chamber of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample into the ion source.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-300) to detect the molecular ion and key fragments.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺˙). Look for the characteristic isotopic pattern of chlorine (M+2 peak approximately one-third the intensity of the M peak).

-

Analyze the major fragment ions by calculating the mass losses from the molecular ion to propose fragmentation pathways.

-

References

An In-depth Technical Guide to the Safe Handling of 3-Cyano-4-fluorobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Cyano-4-fluorobenzenesulfonyl chloride (CAS No. 351003-23-1), a versatile building block in pharmaceutical and materials science research.[1] Due to its reactive nature, strict adherence to safety protocols is essential to mitigate risks in the laboratory setting.

Hazard Identification and Classification

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2] It is also harmful if swallowed, in contact with skin, or if inhaled.[3][4] A key hazard is its reactivity with water, which liberates toxic gas.[3][4]

GHS Hazard Statements:

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClFNO₂S | [1][3] |

| Molecular Weight | 219.62 g/mol | [1] |

| Appearance | White to tan powder | [1] |

| Melting Point | 67 to 70 °C | [1] |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

| Protection Type | Specifications | Source |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [2] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with impervious gloves. | [2][5] |

| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [2] |

Handling and Storage

Handling:

-

Use only under a chemical fume hood.[3]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[2][4]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Keep away from water or moist air, as it reacts violently and liberates toxic gas.[3][7]

Storage:

First Aid Measures

Immediate medical attention is required for any exposure.

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get emergency medical help immediately. | [2][3] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediate medical attention is required. | [2][3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediate medical attention is required. | [2][3] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately. | [2][4][7] |

Accidental Release and Disposal

Accidental Release:

-

Evacuate personnel to safe areas.

-

Ensure adequate ventilation.

-

Wear personal protective equipment.

-

Avoid dust formation.

-

Do not let the product enter drains.[5]

-

Cover drains.[5]

-

Collect, bind, and pump off spills.[5]

-

Take up dry and dispose of properly.[5]

Disposal:

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][4]

Stability and Reactivity

-

Reactivity: Reacts violently with water, liberating toxic gas.[3][7]

-

Conditions to Avoid: Exposure to moist air or water, excess heat.[3][4]

-

Incompatible Materials: Strong oxidizing agents, bases, amines, ammonia.[3][7]

-

Hazardous Decomposition Products: Carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, hydrogen chloride gas, hydrogen fluoride.[4][5]

Experimental Protocols

Detailed experimental protocols for specific reactions or toxicological studies involving this compound are not available within safety data sheets. This information is typically found in peer-reviewed scientific literature. The protocols provided here are for safe handling and emergency response.

Hazard Identification and Response Workflow

The following diagram illustrates the logical workflow for identifying and responding to hazards associated with this compound.

Caption: Hazard identification and response workflow.

References

The Pivotal Role of 3-Cyano-4-fluorobenzenesulfonyl Chloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 3-Cyano-4-fluorobenzenesulfonyl chloride has emerged as a versatile and highly valuable reagent, particularly in the construction of sulfonamide-based drug candidates. Its unique structural features—a reactive sulfonyl chloride group, an electron-withdrawing cyano group, and a fluorine atom—provide medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of target molecules. This technical guide delves into the applications of this compound in medicinal chemistry, with a focus on its role in the development of potent and selective inhibitors for various biological targets. We will explore its synthesis, reactivity, and application in the generation of bioactive compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Core Applications in Drug Discovery

This compound is primarily utilized as a key intermediate in the synthesis of a wide range of pharmaceuticals. Its reactivity is dominated by the sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide group is a well-established pharmacophore found in numerous approved drugs. The presence of the cyano and fluoro substituents on the benzene ring offers distinct advantages:

-

Enhanced Biological Activity: The fluorine atom can improve metabolic stability, increase binding affinity through favorable interactions with protein targets, and modulate the pKa of adjacent functional groups.

-

Modulation of Physicochemical Properties: The cyano and fluoro groups are strongly electron-withdrawing, influencing the electronic properties of the entire molecule and impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Synthetic Versatility: The cyano group can be further transformed into other functional groups, offering avenues for structural diversification and the exploration of structure-activity relationships (SAR).

A significant area of application for this reagent is in the development of antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). CRTH2 is a G-protein coupled receptor that plays a crucial role in the inflammatory cascade associated with allergic diseases such as asthma and atopic dermatitis.

CRTH2 Antagonists: A Case Study

The development of small-molecule antagonists of the CRTH2 receptor is a promising therapeutic strategy for inflammatory disorders. This compound has been employed in the synthesis of potent CRTH2 antagonists, as exemplified in the patent literature (e.g., US 2012/0309796 A1), which describes arylsulfonylamino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acids as CRTH2 antagonists.[1]

Quantitative Data

While specific IC50 values for compounds synthesized directly from this compound are not always explicitly detailed in single publications, the patent literature provides a basis for understanding the potency of the resulting chemical class. For instance, compounds within the arylsulfonylamino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acid series have demonstrated significant CRTH2 antagonist activity. The general structure-activity relationship suggests that the nature of the arylsulfonyl group is critical for high potency.

| Compound Class | Target | General Activity Range | Reference |

| Arylsulfonylamino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acids | CRTH2 | Potent antagonism | [1] |

Quantitative data for a specific, publicly disclosed compound directly synthesized from this compound with a detailed protocol remains elusive in the readily available literature. The table reflects the general potency of the compound class enabled by this building block.

Signaling Pathways and Experimental Workflows

CRTH2 Signaling Pathway in Inflammatory Response

The antagonism of the CRTH2 receptor by compounds synthesized using this compound interferes with a key inflammatory pathway. The following diagram illustrates the signaling cascade initiated by the binding of the natural ligand, Prostaglandin D2 (PGD2), to the CRTH2 receptor and the point of intervention by the antagonists.

General Experimental Workflow: From Hit to Lead for Sulfonamide-Based Inhibitors

The discovery and development of sulfonamide-based drug candidates, such as those derived from this compound, typically follow a structured workflow from an initial "hit" compound to a "lead" candidate with optimized properties.

Experimental Protocols

General Procedure for the Synthesis of N-Aryl/Alkyl-3-cyano-4-fluorobenzenesulfonamides

Materials:

-

This compound

-

Appropriate primary or secondary amine (1.0 - 1.2 equivalents)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Tertiary amine base (e.g., triethylamine or pyridine, 1.5 - 2.0 equivalents)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate eluent for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent) and dissolve it in anhydrous dichloromethane.

-

Addition of Base: Add the tertiary amine base (1.5 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in anhydrous dichloromethane to the cooled amine solution dropwise over a period of 15-30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure N-substituted-3-cyano-4-fluorobenzenesulfonamide.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of sulfonamide-containing molecules, particularly in the context of CRTH2 antagonists for inflammatory diseases, highlights its importance in modern drug discovery. The presence of the cyano and fluoro groups provides medicinal chemists with fine control over the electronic and pharmacokinetic properties of the resulting drug candidates. While the direct attribution of specific, publicly available quantitative biological data to compounds synthesized from this starting material can be challenging to extract from the literature, its role in enabling the synthesis of potent compound classes is well-documented. The general synthetic protocols and an understanding of the targeted biological pathways provide a solid foundation for researchers and scientists in the field to leverage the potential of this important chemical intermediate in their drug development programs.

References

3-Cyano-4-fluorobenzenesulfonyl Chloride: A Core Intermediate in the Synthesis of Novel Pharmaceuticals

For Immediate Release

Shanghai, China – December 28, 2025 – 3-Cyano-4-fluorobenzenesulfonyl chloride has emerged as a critical building block in medicinal chemistry, particularly in the development of targeted therapies for inflammatory diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its application as a key intermediate in the synthesis of potent and selective drug candidates, with a focus on Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) antagonists.

Introduction

This compound is a substituted aromatic sulfonyl chloride with the molecular formula C₇H₃ClFNO₂S.[1] Its unique trifunctionalized structure, featuring a reactive sulfonyl chloride group, a cyano moiety, and a fluorine atom, makes it a versatile reagent for the synthesis of complex pharmaceutical molecules. The sulfonyl chloride group readily undergoes nucleophilic substitution with amines to form stable sulfonamides, a common and important pharmacophore in numerous approved drugs. The presence of the electron-withdrawing cyano and fluoro groups can significantly influence the physicochemical properties and biological activity of the final drug molecule.

Application in the Synthesis of CRTH2 Antagonists

A significant application of this compound is in the synthesis of Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) antagonists. These antagonists are a promising class of drugs for the treatment of allergic and inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The CRTH2 receptor is a G protein-coupled receptor that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. Its natural ligand, prostaglandin D₂ (PGD₂), mediates the recruitment of these inflammatory cells to sites of allergic inflammation. By blocking the PGD₂-CRTH2 interaction, these antagonists can effectively inhibit the inflammatory cascade.

Patent literature discloses the use of this compound in the preparation of arylsulfonylamino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acid derivatives, which act as potent CRTH2 antagonists.

CRTH2 Signaling Pathway

The binding of prostaglandin D₂ (PGD₂) to the CRTH2 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that plays a pivotal role in the inflammatory response characteristic of allergic diseases. This process is detailed in the diagram below.

Upon binding of PGD₂, the CRTH2 receptor activates intracellular Gαi proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Simultaneously, the Gβγ subunits can activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a rise in cytosolic Ca²⁺. These signaling events culminate in the chemotaxis and activation of inflammatory cells, such as Th2 lymphocytes, eosinophils, and basophils, and the release of pro-inflammatory cytokines, including IL-4, IL-5, and IL-13. CRTH2 antagonists, synthesized from intermediates like this compound, competitively block the binding of PGD₂ to its receptor, thereby inhibiting these downstream inflammatory responses.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of a key sulfonamide intermediate in the development of CRTH2 antagonists, derived from this compound.

Synthesis of N-(1-hydroxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-yl)-3-cyano-4-fluorobenzenesulfonamide

This procedure outlines the reaction of this compound with a cyclic amino alcohol intermediate.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Supplier |

| This compound | 351003-23-1 | 219.62 | Commercial |

| 5-Amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-ol | N/A | 191.26 | Custom Synthesis |

| Triethylamine (TEA) | 121-44-8 | 101.19 | Commercial |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Commercial |

| Saturated aqueous sodium bicarbonate solution | N/A | N/A | Lab Prepared |

| Brine | N/A | N/A | Lab Prepared |

| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | Commercial |

Experimental Procedure:

-

Reaction Setup: To a solution of 5-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, triethylamine (1.2 eq) is added dropwise.

-

Addition of Sulfonyl Chloride: A solution of this compound (1.1 eq) in anhydrous DCM (5 mL/mmol) is added dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(1-hydroxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-yl)-3-cyano-4-fluorobenzenesulfonamide.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 75-85% |

| Purity | >98% (HPLC) |

Note: The provided quantitative data is representative and may vary based on specific reaction conditions and scale.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of the sulfonamide intermediate.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of innovative pharmaceuticals. Its application in the development of CRTH2 antagonists highlights its importance in creating targeted therapies for inflammatory and allergic diseases. The synthetic route to key sulfonamide intermediates is robust, and the understanding of the underlying pharmacology of the target provides a strong rationale for its continued use in drug discovery and development. This guide provides a foundational understanding for researchers to leverage the potential of this key building block in their own research endeavors.

References

The Pivotal Role of 3-Cyano-4-fluorobenzenesulfonyl Chloride in the Synthesis of Novel Agrochemicals

A technical guide for researchers and scientists on the application of 3-Cyano-4-fluorobenzenesulfonyl chloride in developing next-generation agrochemicals, with a focus on the synthesis of a promising sulfonamide derivative.

Introduction

In the continuous pursuit of more effective and selective agrochemicals, the strategic design and synthesis of novel molecular scaffolds are paramount. This compound has emerged as a key building block for the creation of sophisticated compounds with potential applications in crop protection. Its unique substitution pattern, featuring a cyano group and a fluorine atom, allows for the fine-tuning of physicochemical properties, such as electronic effects and lipophilicity, which are critical for biological activity and target interaction. This guide provides an in-depth look at the role of this versatile intermediate, with a specific focus on its application in the synthesis of a novel sulfonamide with potential agrochemical applications.

Core Intermediate: this compound

This compound is a reactive intermediate that serves as a precursor for introducing the 3-cyano-4-fluorophenylsulfonyl moiety into a target molecule. This structural motif is of significant interest in agrochemical research due to the combined electron-withdrawing and lipophilic characteristics conferred by the cyano and fluoro groups, respectively. These features can enhance the binding affinity of the final compound to its biological target and improve its transport properties within the plant or insect.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₃ClFNO₂S |

| Molecular Weight | 219.62 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 68-72 °C |

| Boiling Point | 321.8 °C at 760 mmHg |

Synthesis of a Novel Sulfonamide Agrochemical Intermediate

A significant application of this compound is in the synthesis of N-(thiazol-2-yl)-3-cyano-4-fluorobenzenesulfonamide. This reaction, detailed in patent literature, showcases a straightforward and efficient method for creating a novel sulfonamide with potential for further elaboration into active agrochemical ingredients.[1] The thiazole ring is a common feature in many biologically active compounds, including fungicides and herbicides, making this sulfonamide a promising lead for new product discovery.

Experimental Protocol: Synthesis of N-(thiazol-2-yl)-3-cyano-4-fluorobenzenesulfonamide

This protocol is based on the methodology described in US Patent 2012/0010182 A1.[1]

Materials:

-

This compound

-

2-Aminothiazole

-

Pyridine

-

Dichloromethane (DCM)

-

Ice bath

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiazole (1.0 equivalent) in dichloromethane.

-

Add pyridine (5.0 equivalents) to the solution and cool the mixture to 0°C using an ice bath.

-

Slowly add this compound (1.0 equivalent) portion-wise to the cooled solution while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Upon completion of the reaction (monitored by TLC), the resulting mixture is worked up. This typically involves washing with aqueous acid to remove pyridine, followed by washing with brine and drying over an anhydrous salt like sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude N-(thiazol-2-yl)-3-cyano-4-fluorobenzenesulfonamide can be purified by recrystallization or column chromatography to obtain the final product.

Table 2: Reaction Parameters for the Synthesis of N-(thiazol-2-yl)-3-cyano-4-fluorobenzenesulfonamide

| Parameter | Value | Reference |

| Reactant 1 | This compound | [1] |

| Reactant 2 | 2-Aminothiazole | [1] |

| Solvent | Dichloromethane | [1] |

| Base | Pyridine | [1] |

| Temperature | 0°C to Room Temperature | [1] |

| Reaction Time | 18 hours | [1] |

Logical Workflow for Synthesis

The synthesis of N-(thiazol-2-yl)-3-cyano-4-fluorobenzenesulfonamide from this compound follows a logical and well-established chemical transformation. The workflow diagram below illustrates the key steps in this process.

Caption: Synthetic workflow for N-(thiazol-2-yl)-3-cyano-4-fluorobenzenesulfonamide.

Potential Agrochemical Applications and Future Directions

While the direct agrochemical utility of N-(thiazol-2-yl)-3-cyano-4-fluorobenzenesulfonamide is still under exploration, its structural motifs are indicative of potential herbicidal or fungicidal activity. The sulfonamide linkage is a key feature of many commercial herbicides that act by inhibiting the acetolactate synthase (ALS) enzyme. Furthermore, the thiazole ring is present in a number of successful fungicides.

The synthesis of this novel sulfonamide opens up avenues for further chemical modification to optimize biological activity. Researchers can explore:

-

Substitution on the thiazole ring: Introducing various functional groups to the thiazole moiety can modulate the compound's spectrum of activity and selectivity.

-

Modification of the sulfonamide linker: Altering the linker between the phenyl and thiazole rings could influence the molecule's conformation and binding to the target site.

-

Bioisosteric replacement: Replacing the cyano or fluoro groups with other bioisosteres could lead to improved efficacy or a more favorable toxicological profile.

Conclusion

This compound is a valuable and reactive intermediate that provides a gateway to a diverse range of novel sulfonamide and sulfonylurea derivatives. The synthesis of N-(thiazol-2-yl)-3-cyano-4-fluorobenzenesulfonamide serves as a prime example of its utility in constructing complex molecules with high potential for agrochemical applications. Further investigation into the biological activity of this and related compounds is warranted and could lead to the development of next-generation crop protection agents that are both effective and environmentally sound. This technical guide provides a solid foundation for researchers to build upon in their quest for innovative agrochemical solutions.

References

A Comprehensive Technical Guide to 3-Cyano-4-fluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-4-fluorobenzenesulfonyl chloride is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique trifunctional nature, featuring a reactive sulfonyl chloride, an electron-withdrawing cyano group, and a fluorine atom, makes it an attractive starting material for the synthesis of a diverse array of complex molecules, particularly in the realm of drug discovery. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.

Synonyms and Chemical Identifiers

For clarity and comprehensive database searching, a list of synonyms and key chemical identifiers for this compound is provided below.

| Identifier Type | Value |

| Systematic Name | This compound |

| CAS Number | 351003-23-1[1] |

| Molecular Formula | C₇H₃ClFNO₂S[1] |

| Molecular Weight | 219.62 g/mol [1] |

| Synonym 1 | 4-Fluoro-3-cyanobenzenesulfonyl chloride[1] |

| Synonym 2 | 3-cyano-4-fluorobenzene-1-sulfonyl chloride |

| Synonym 3 | 5-(chlorosulfonyl)-2-fluorobenzenecarbonitrile |

| Synonym 4 | 3-Cyano-4-Fluoro-benzenesulfonyl chloride |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 67-70 °C | [1] |

| Boiling Point | Not available | |

| Solubility | Reacts with water. Soluble in many organic solvents. |

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of various organic compounds, primarily through the reaction of its sulfonyl chloride group.

Sulfonamide Synthesis

The most prominent application of this compound is in the synthesis of sulfonamides. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reaction is fundamental in medicinal chemistry as the sulfonamide group is a common pharmacophore in a wide range of therapeutic agents.

Role in Drug Discovery: Inhibition of MAPKAP-K2

Recent research has highlighted the potential of compounds derived from this compound as inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAP-K2 or MK2). MAPKAP-K2 is a serine/threonine kinase that plays a crucial role in inflammatory responses.[2][3]

The MAPKAP-K2 Signaling Pathway

The p38 MAPK signaling pathway is activated by various cellular stresses and inflammatory stimuli.[2] Upon activation, p38 MAPK phosphorylates and activates MAPKAP-K2.[4] Activated MAPKAP-K2, in turn, phosphorylates downstream targets, including tristetraprolin (TTP), leading to the stabilization of mRNAs encoding pro-inflammatory cytokines such as TNF-α and IL-6.[3] By inhibiting MAPKAP-K2, the production of these inflammatory mediators can be suppressed, offering a promising therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

Below is a diagram illustrating the simplified p38/MAPKAP-K2 signaling pathway.

Caption: Simplified p38/MAPKAP-K2 signaling pathway and the point of intervention for inhibitors.

Experimental Protocols

A general experimental protocol for the synthesis of a sulfonamide using this compound is provided below. This serves as a template that can be adapted for specific amine substrates.

General Procedure for Sulfonamide Synthesis

Materials:

-

This compound

-

Amine of interest

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

-

Standard laboratory glassware and stirring equipment

-

Purification supplies (e.g., Silica gel for chromatography)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine of interest (1.0 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the chosen anhydrous solvent.

-

Addition of Sulfonyl Chloride: To the stirred solution, add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by an appropriate method (e.g., Thin Layer Chromatography or LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to yield the desired sulfonamide.

The following diagram outlines the general experimental workflow for the synthesis of sulfonamides from this compound.

Caption: General experimental workflow for sulfonamide synthesis.

Conclusion